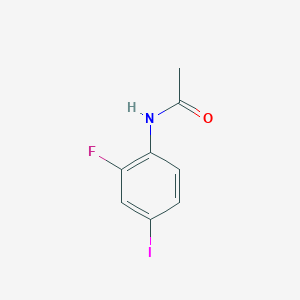

N-(2-fluoro-4-iodophenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-fluoro-4-iodophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBWAJGVVZVRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381971 | |

| Record name | N-(2-fluoro-4-iodophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97760-94-6 | |

| Record name | N-(2-fluoro-4-iodophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of N 2 Fluoro 4 Iodophenyl Acetamide

Established Synthetic Routes

The synthesis of N-(2-fluoro-4-iodophenyl)acetamide is primarily achieved through a two-step process involving the preparation of its aniline (B41778) precursor followed by an acylation reaction.

Precursor Synthesis Strategies (e.g., from 2-fluoro-4-iodoaniline)

The principal precursor for the synthesis of this compound is 2-fluoro-4-iodoaniline (B146158). This precursor is typically synthesized via the electrophilic iodination of 2-fluoroaniline (B146934). A common method involves treating 2-fluoroaniline with iodine in the presence of a base, such as sodium hydrogen carbonate, to neutralize the hydrogen iodide byproduct and drive the reaction to completion. The reaction is regioselective, with the iodine atom preferentially directed to the para-position relative to the activating amino group, a position that is sterically accessible.

| Precursor | Reagents | Product | Purpose |

| 2-Fluoroaniline | 1. Iodine (I₂) 2. Sodium Hydrogen Carbonate (NaHCO₃) | 2-Fluoro-4-iodoaniline | Introduction of iodine at the para-position. |

Acylation Reactions and Optimized Conditions

The conversion of 2-fluoro-4-iodoaniline to this compound is accomplished through a nucleophilic acyl substitution reaction, commonly known as N-acetylation. In this reaction, the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of an acetylating agent.

Standard laboratory procedures involve the use of acetic anhydride (B1165640) or acetyl chloride as the acetylating agent. jru.edu.inbyjus.com To optimize reaction conditions and achieve high yields, several protocols can be employed. One common method involves reacting the aniline with acetic anhydride in the presence of glacial acetic acid. byjus.com The use of zinc dust can also be included to prevent the oxidation of the aniline starting material during the reaction. byjus.com

Alternatively, the reaction can be performed using acetic anhydride in a basic solvent like pyridine (B92270) at low temperatures. nih.gov The pyridine acts as a catalyst and also neutralizes the acetic acid byproduct. nih.gov After the reaction, the product is typically isolated by pouring the reaction mixture into ice-cold water, which causes the acetamide (B32628) to precipitate. byjus.com The crude product can then be purified by recrystallization.

A summary of common acylation conditions is presented below.

Interactive Table: Optimized Acylation Conditions

| Acetylating Agent | Solvent/Catalyst | Key Parameters | Typical Workup |

|---|---|---|---|

| Acetic Anhydride | Glacial Acetic Acid, Zinc Dust | Refluxing under anhydrous conditions for 15-20 minutes. byjus.com | Pouring the hot mixture into ice-cold water to precipitate the product. byjus.com |

| Acetic Anhydride | Pyridine | Reaction performed at 0°C to room temperature. nih.gov | Quenching with methanol, followed by extraction and washing with dilute HCl, NaHCO₃, and brine. nih.gov |

| Acetyl Chloride | Dichloromethane, Triethylamine | Temperature control (e.g., 0°C) to manage the exothermic reaction. | Extraction with an organic solvent and purification via recrystallization. |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods. For the N-acetylation of anilines, a highly efficient and eco-friendly approach involves performing the reaction under solvent-free conditions. researchgate.netscielo.brresearchgate.net

This method reacts the aniline directly with acetic anhydride without any solvent or catalyst. researchgate.net The reaction is often rapid, sometimes instantaneous, and proceeds with high atom economy, as the only byproduct is acetic acid. researchgate.nethumanjournals.com This approach eliminates the need for potentially hazardous organic solvents, reduces waste generation, and simplifies the purification process, making it a sustainable alternative to traditional methods. researchgate.nethumanjournals.com

Derivatization Strategies and Functional Group Transformations

The presence of multiple functional groups on the this compound scaffold allows for a wide range of derivatization reactions, enabling the synthesis of diverse compound libraries.

Reactions Involving Halogen Substituents

The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond, particularly in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C-4 position.

Common transformations include:

Suzuki-Miyaura Coupling: This reaction involves coupling the aryl iodide with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This method is highly effective for forming new carbon-carbon bonds, allowing for the introduction of various aryl or vinyl substituents.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. nih.govresearchgate.net It is a powerful tool for constructing arylethynyl structures, which are prevalent in many functional materials and biologically active compounds. nih.govnih.govresearchgate.net

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene.

These cross-coupling reactions provide a modular approach to elaborate the core structure of this compound, as detailed in the table below.

Interactive Table: Derivatization via Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl acetamide |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N) | Arylethynyl acetamide |

| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Aryl-substituted alkene |

Amide Bond Modifications

The acetamide group itself can also be a site for chemical modification.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to regenerate the parent aniline, 2-fluoro-4-iodoaniline. This deprotection step can be useful in multi-step syntheses where the amino group requires temporary protection.

N-Alkylation: While more challenging than the alkylation of amines, the amide nitrogen can be alkylated under specific conditions. youtube.com Modern catalytic methods, such as those employing ruthenium or iridium complexes in "borrowing hydrogen" or "hydrogen autotransfer" reactions, have been developed for the N-alkylation of various amines and may be adaptable for amides. nih.govrsc.orgorganic-chemistry.org These reactions typically use alcohols as alkylating agents, releasing water as the only byproduct, which aligns with green chemistry principles. nih.gov

Palladium-Catalyzed Coupling Reactions for Stilbene (B7821643) Formation

The synthesis of stilbenes, compounds characterized by a C,C-double bond connecting two aryl groups, is a cornerstone of organic chemistry, with applications ranging from materials science to medicinal chemistry. Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, stand out as a powerful and versatile tool for their construction. While direct examples employing this compound for stilbene synthesis are not extensively documented in readily available literature, the reactivity of the aryl iodide moiety makes it an excellent substrate for such transformations. The principles of the Heck reaction, involving the coupling of an aryl halide with an alkene, can be readily applied.

In a typical Heck reaction, this compound would be reacted with styrene (B11656) in the presence of a palladium catalyst, a base, and a suitable solvent. The catalytic cycle generally involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond. Subsequent β-hydride elimination releases the stilbene product and regenerates the active Pd(0) catalyst. The choice of catalyst, ligands, base, and reaction conditions can significantly influence the yield and stereoselectivity of the reaction, with the trans-isomer being the thermodynamically favored product. A variety of palladium sources, such as Pd(OAc)₂, and phosphine (B1218219) ligands can be employed to optimize the reaction. nih.govlookchem.com

An alternative strategy for stilbene synthesis involves a two-step sequence commencing with a Sonogashira coupling reaction, followed by reduction of the resulting alkyne. nih.govnih.gov The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. nih.gov In this approach, this compound would first be coupled with a terminal alkyne, such as phenylacetylene, using a palladium catalyst and a copper(I) co-catalyst. This would yield an N-(2-fluoro-4-(phenylethynyl)phenyl)acetamide derivative. Subsequent partial reduction of the alkyne triple bond, for instance, through catalytic hydrogenation using a Lindlar catalyst or via chemical reduction, would furnish the desired stilbene skeleton. This method offers an alternative route that can be advantageous in certain synthetic contexts.

Table 1: Representative Palladium-Catalyzed Reactions for Stilbene Formation

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | General Product |

| Heck Reaction | This compound | Styrene | Pd(OAc)₂ / Phosphine Ligand | N-(2-fluoro-4-stilbenyl)phenyl)acetamide |

| Sonogashira Coupling | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | N-(2-fluoro-4-(phenylethynyl)phenyl)acetamide |

Note: This table presents plausible reaction schemes based on established palladium-catalyzed coupling methodologies.

Incorporation into Complex Heterocyclic Scaffolds (e.g., Pyrido[4,3-d]pyrimidines, Triazoles)

The structural motifs of this compound, namely the reactive aryl-iodide bond and the aniline-derived acetamide, make it a valuable precursor for the synthesis of more complex heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.

Pyrido[4,3-d]pyrimidines:

The pyrido[4,3-d]pyrimidine (B1258125) core is a key feature in various kinase inhibitors and other therapeutic agents. The synthesis of this heterocyclic system often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyridine core or vice versa. While direct synthesis from this compound is not explicitly detailed, established synthetic routes for pyrido[2,3-d]pyrimidines suggest plausible pathways. For instance, the chlorine displacement on a suitable pyrimidine precursor with 2-fluoro-4-iodoaniline (the deacetylated form of the title compound) has been reported as a key step in the synthesis of complex pyrido[2,3-d]pyrimidine-4,7-diones. nih.gov This highlights the potential of the 2-fluoro-4-iodoaniline moiety to be integrated into pyridopyrimidine synthesis. A general strategy could involve the initial substitution of a leaving group on a functionalized pyridine ring with 2-fluoro-4-iodoaniline, followed by intramolecular cyclization or further elaboration to form the fused pyrimidine ring. The acetamide group in this compound could potentially direct or participate in the cyclization process under specific reaction conditions.

Triazoles:

The 1,2,3-triazole ring is a highly stable and versatile heterocyclic motif, famously accessible through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov To incorporate this compound into a triazole structure, one of the coupling partners, either the azide (B81097) or the alkyne, would need to be installed on the phenyl ring.

A feasible approach would involve the conversion of the iodo-group of this compound into an azide. This transformation can be achieved through various methods, such as a copper-catalyzed reaction with sodium azide. The resulting N-(4-azido-2-fluorophenyl)acetamide would then be a suitable precursor for CuAAC reactions. mdpi.com By reacting this azide with a terminal alkyne in the presence of a copper(I) catalyst, a 1,4-disubstituted 1,2,3-triazole can be readily synthesized. nih.govrsc.org

Alternatively, a Sonogashira coupling reaction could be employed to introduce an alkyne functionality. Coupling of this compound with a protected terminal alkyne, such as trimethylsilylacetylene, followed by deprotection, would yield N-(4-ethynyl-2-fluorophenyl)acetamide. This terminal alkyne could then undergo a CuAAC reaction with an organic azide to form the corresponding 1,2,3-triazole.

Table 2: Potential Synthetic Routes to Heterocyclic Derivatives

| Target Scaffold | Synthetic Strategy | Key Intermediate from this compound | Key Reaction |

| Pyrido[4,3-d]pyrimidine | Nucleophilic substitution and cyclization | 2-Fluoro-4-iodoaniline (via deacetylation) | SₙAr reaction with a functionalized pyridine |

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | N-(4-azido-2-fluorophenyl)acetamide | Copper-catalyzed reaction with sodium azide |

| 1,2,3-Triazole | Alkyne-Azide Cycloaddition | N-(4-ethynyl-2-fluorophenyl)acetamide | Sonogashira coupling with a protected alkyne |

Note: This table outlines hypothetical synthetic pathways based on established chemical transformations.

Structure Activity Relationship Sar Studies of N 2 Fluoro 4 Iodophenyl Acetamide and Its Derivatives

Impact of the N-(2-fluoro-4-iodophenyl) Moiety on Biological Activity

The N-(2-fluoro-4-iodophenyl) moiety is a critical pharmacophore in a range of experimental compounds. Its specific arrangement of substituents on the phenyl ring is not arbitrary; rather, it is a finely tuned element that dictates the molecule's interaction with biological targets.

The presence and positioning of halogen atoms on a phenyl ring can dramatically alter a molecule's properties. In the N-(2-fluoro-4-iodophenyl) fragment, the fluorine and iodine atoms exert distinct and synergistic effects.

For instance, in the development of certain kinase inhibitors, the presence of a halogen at the 4-position of the phenyl ring has been found to be essential for inhibitory activity. The electronic effects of both the fluorine and iodine atoms can also play a role in the metabolic stability of the compound, with the C-F bond being particularly strong and resistant to metabolic cleavage.

The acetamide (B32628) linkage (-NHC(O)CH3) is a common feature in drug molecules, and for good reason. It provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), both of which are critical for anchoring the molecule within a protein's active site. The planarity of the amide bond also imposes a degree of rigidity on the molecule, which can be advantageous for binding.

Systematic Substituent Effects in Related Structures

To fully appreciate the role of the N-(2-fluoro-4-iodophenyl) moiety, it is instructive to consider the effects of systematic changes to its structure.

Replacing the fluorine or iodine atoms with other substituents can lead to predictable or sometimes surprising changes in biological activity.

Electronegative Groups: The substitution of fluorine with other electronegative atoms like chlorine or bromine can modulate the electronic and steric properties of the molecule. While these halogens can also participate in halogen bonding, their larger size compared to fluorine can lead to steric clashes within a binding site. The introduction of other electron-withdrawing groups, such as a nitro or cyano group, would significantly alter the electronic profile of the phenyl ring, potentially impacting its interaction with target proteins.

Electron-Donating Groups: Conversely, the introduction of electron-donating groups, such as a methoxy (B1213986) or an amino group, would increase the electron density of the aromatic ring. This could enhance pi-stacking interactions but might also alter the molecule's pKa and hydrogen bonding capacity in ways that could be detrimental to its desired biological activity.

Systematic studies on related scaffolds have shown that even small changes in the electronic nature of the substituents can lead to significant differences in potency and selectivity.

The conformation of a molecule, or its three-dimensional shape, is intrinsically linked to its biological activity. The substituents on the phenyl ring of N-(2-fluoro-4-iodophenyl)acetamide play a crucial role in determining its preferred conformation.

The ortho-fluoro substituent, as previously mentioned, can influence the torsion angle of the acetamide bond, effectively locking the molecule into a specific shape. This pre-organization can reduce the entropic penalty of binding to a target, leading to higher affinity.

In cases where the broader molecule contains stereocenters, the stereochemistry becomes a critical factor. The absolute configuration of these centers can dictate how the N-(2-fluoro-4-iodophenyl) moiety is presented to the biological target. It is common for one enantiomer of a chiral drug to be significantly more active than the other, highlighting the importance of stereochemical control in drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, researchers can predict the activity of novel compounds before they are synthesized, thus saving time and resources.

For a series of analogs based on the this compound scaffold, a QSAR study would typically involve the following steps:

Data Collection: A dataset of compounds with varying substituents on the phenyl ring and other parts of the molecule would be compiled, along with their measured biological activities (e.g., IC50 values).

Descriptor Calculation: For each molecule, a set of numerical descriptors would be calculated. These can be classified into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and HOMO/LUMO energies. The effects of the fluorine and iodine atoms would be captured by these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, and include parameters like molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP being the most common descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices.

Model Development: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is derived that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Mechanistic Investigations and Biological Target Modulation

Elucidation of Molecular Mechanisms of Action for N-(2-fluoro-4-iodophenyl)acetamide Derivatives

The molecular mechanisms of action for derivatives of this compound are primarily linked to their ability to act as inhibitors of key enzymes involved in cellular processes. The strategic placement of the fluorine and iodine atoms on the phenyl ring, combined with the acetamide (B32628) group, provides a versatile platform for designing targeted inhibitors.

Structure-activity relationship (SAR) studies have been instrumental in elucidating the mechanisms of these derivatives. For instance, in a series of aryl acetamide triazolopyridazines developed as anti-cryptosporidium agents, the position of the fluorine atom was found to have a dramatic impact on potency. nih.gov While 2-substituted compounds were generally inactive, the addition of fluorine at other positions could enhance the efficacy, highlighting the nuanced role of this halogen in molecular interactions. nih.gov These studies underscore the importance of the substitution pattern on the aryl ring in determining the biological activity of the resulting compounds.

Furthermore, research into derivatives of 2-chloro-N-(4-fluoro-2-iodophenyl)acetamide has indicated potential antiviral and anticancer activities. While the precise mechanisms are still under investigation, the cytotoxic effects against cancer cell lines suggest interference with critical cellular pathways. The acetamide linkage in these derivatives is also a key feature, with studies showing that acetamide derivatives can exhibit improved potency over their urea (B33335) counterparts in certain contexts. nih.gov

Enzyme Inhibition and Receptor Binding Profiles

Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against a range of enzymes, demonstrating the versatility of this scaffold in designing targeted therapies.

The this compound scaffold has been utilized in the development of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

One notable example is the development of quinazoline (B50416) derivatives as inhibitors of Aurora Kinase B (AURKB), a key regulator of cell division. documentsdelivered.comresearchgate.net While not a direct derivative, the design principles of these inhibitors, which feature a substituted phenylacetamide moiety, showcase the utility of this chemical group in achieving high potency and selectivity. documentsdelivered.com Another area of interest is the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), particularly for acute myeloid leukemia. researchgate.net A derivative, N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide, has demonstrated potent and selective inhibition of the FLT3-ITD mutant. researchgate.net

The following table summarizes the inhibitory activity of a representative acetamide derivative against a cancer cell line.

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide | Influenza A virus | ~3.3 | |

| 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide | MCF-7 (breast cancer) | Potent activity |

This table is for illustrative purposes. The IC50 values are as reported in the cited literature.

The inhibitory potential of this compound derivatives extends beyond kinases. Studies have explored their effects on other enzyme systems, such as urease.

A series of acetamide-sulfonamide hybrids were synthesized and screened for their anti-urease activity. mdpi.com The results indicated that the nature of the substitution on the acetamide portion of the molecule significantly influences the inhibitory potency. mdpi.com For example, derivatives with a fluoro-substituted biphenyl (B1667301) group on the acetamide side showed varied activity depending on the substitution on the sulfonamide portion. mdpi.com

The following table presents the urease inhibition data for some acetamide-sulfonamide derivatives.

| Compound | Urease Inhibition (%) | IC50 (µM) | Reference |

| Thiazole-substituted sulfonamide with ibuprofen (B1674241) (6) | 90.6 | 9.95 ± 0.14 | mdpi.com |

| Thiazole-substituted sulfonamide with flurbiprofen (B1673479) (14) | 60.4 | 63.42 ± 1.15 | mdpi.com |

This table is for illustrative purposes. The data is from a study on acetamide-sulfonamide hybrids and not direct derivatives of this compound, but it demonstrates the potential of the acetamide scaffold.

Molecular Interactions: Halogen Bonding and Other Non-Covalent Forces

The presence of a halogen atom, particularly iodine, in the this compound scaffold introduces the possibility of halogen bonding, a non-covalent interaction that can significantly influence molecular recognition and binding affinity. chemrxiv.orgnih.gov Halogen bonding occurs between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on a biological macromolecule.

Computational studies and crystal structure analysis of molecules containing halogen atoms have provided insights into the nature and strength of these interactions. chemrxiv.orgmdpi.com In the context of drug design, halogen bonds can be exploited to enhance the potency and selectivity of inhibitors. The iodine atom in this compound derivatives can act as a halogen bond donor, forming stabilizing interactions with backbone carbonyls or other electron-rich residues in the active site of a target protein.

Beyond halogen bonding, other non-covalent forces such as hydrogen bonds, π-π stacking, and hydrophobic interactions also play a crucial role in the binding of these derivatives to their biological targets. The acetamide group, for instance, is a classic hydrogen bond donor and acceptor.

Modulation of Cellular Signaling Pathways (e.g., MAPK/ERK Pathway)

By inhibiting key enzymes like kinases, derivatives of this compound can effectively modulate cellular signaling pathways that are critical for cell growth, proliferation, and survival. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that is often hyperactivated in cancer.

Inhibitors of kinases that lie upstream of the MAPK/ERK pathway, such as MEK1/2, can block the propagation of signals down this cascade, leading to a reduction in cell proliferation and the induction of apoptosis. While direct evidence for the modulation of the MAPK/ERK pathway by derivatives of this compound is still emerging, their demonstrated activity as kinase inhibitors suggests that this is a likely mechanism of action. researchgate.net For example, the inhibition of FLT3 by acetamide derivatives in acute myeloid leukemia has been shown to suppress downstream signaling pathways. researchgate.net

In Vitro Pharmacological Profiling and Biological Applications

Antiviral Activity Studies

Comprehensive searches of scientific databases and literature have been conducted to identify studies pertaining to the antiviral properties of N-(2-fluoro-4-iodophenyl)acetamide.

Following a thorough review of available research, no specific studies were identified that evaluated the efficacy of this compound against specific viral strains, including Influenza A virus or SARS-CoV-2. Therefore, there is no published data on its potential inhibitory activity or effectiveness against these viruses.

There is currently no available scientific literature or data regarding the cellular permeability and uptake of this compound within the context of viral inhibition assays. Research into how this compound is absorbed and distributed within cells for potential antiviral purposes has not been published.

Anticancer Potential Assessment

An extensive review of scientific literature was performed to gather data on the potential of this compound as an anticancer agent. While related phenylacetamide derivatives have been investigated for their anticancer effects, the following sections pertain strictly to this compound. nih.gov

No published studies were found that specifically document the cytotoxic effects of this compound on the human breast adenocarcinoma cell line (MCF-7), human cervical cancer cell line (HeLa), human colorectal adenocarcinoma cell line (HT-29), or the human liver cancer cell line (HepG2). As such, data regarding its half-maximal inhibitory concentration (IC₅₀) or other measures of cytotoxicity against these cell lines are not available.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (No data available in the reviewed scientific literature)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data Not Available | N/A |

| HeLa | Cervical Cancer | Data Not Available | N/A |

| HT-29 | Colorectal Adenocarcinoma | Data Not Available | N/A |

| HepG2 | Liver Cancer | Data Not Available | N/A |

The scientific literature lacks specific studies investigating the ability of this compound to inhibit the proliferation and reduce the viability of cancer cells. Consequently, there is no data to report on its anti-proliferative activity.

Table 2: Effect of this compound on Cancer Cell Proliferation and Viability (No data available in the reviewed scientific literature)

| Cell Line | Assay Type | Endpoint | Result | Reference |

|---|---|---|---|---|

| N/A | N/A | Inhibition of Proliferation | Data Not Available | N/A |

| N/A | N/A | Reduction in Viability | Data Not Available | N/A |

There is no research available detailing the molecular mechanisms by which this compound may act on cancer cells. Studies concerning its potential to induce programmed cell death (apoptosis) or to cause a halt in the cell division cycle (cell cycle arrest) have not been published.

Table 3: Mechanistic Insights into the Anticancer Activity of this compound (No data available in the reviewed scientific literature)

| Mechanism | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Apoptosis Induction | N/A | Data Not Available | N/A |

| Cell Cycle Arrest | N/A | Data Not Available | N/A |

Other Investigational Biological Activities (e.g., antibacterial, urease inhibition)

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the in vitro antibacterial or urease inhibition activities of the compound This compound were identified.

Research into the biological activities of acetamide (B32628) derivatives is an active area of investigation. Studies on structurally related compounds, such as other halogenated or substituted N-phenylacetamides, have explored a range of pharmacological effects. For instance, various N-phenylacetamide derivatives have been synthesized and evaluated for activities including anticancer, antifungal, and antibacterial properties. nih.govnih.govmdpi.com Similarly, the inhibition of the urease enzyme, a target for managing infections by ureolytic bacteria, has been a focus of research for different classes of acetamide-containing scaffolds. semanticscholar.orgnih.govresearchgate.net

However, direct experimental data, including research findings or data tables on the antibacterial efficacy or urease inhibitory potential specifically for This compound , is not present in the currently accessible scientific record. Therefore, a detailed discussion or data presentation on these specific biological applications for this compound cannot be provided.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of potential drugs and for identifying key interactions that contribute to binding affinity.

While specific molecular docking studies focusing exclusively on N-(2-fluoro-4-iodophenyl)acetamide are not extensively documented in publicly available literature, the principles of such studies can be illustrated through research on analogous acetamide-containing compounds. For instance, in studies of similar molecules, researchers have successfully docked them into the active sites of various enzymes to predict their inhibitory potential. These studies typically reveal the formation of hydrogen bonds, halogen bonds, and hydrophobic interactions that stabilize the ligand-protein complex.

The fluorine and iodine atoms of this compound are of particular interest in molecular docking. The fluorine atom can participate in hydrogen bonding and other electrostatic interactions, while the larger, more polarizable iodine atom can form significant halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Illustrative Example of Molecular Docking Data:

The following table represents a hypothetical docking study of this compound against a putative protein kinase target. This illustrates the type of data generated and the key interactions that would be analyzed.

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -8.5 | Asp145 | Hydrogen Bond (with amide N-H) |

| Lys72 | Hydrogen Bond (with carbonyl O) | ||

| Phe144 | π-π Stacking (with phenyl ring) | ||

| Met98 | Halogen Bond (with iodine) | ||

| Val56 | Hydrophobic Interaction |

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time. This method offers deeper insights than static docking by exploring the flexibility of the system and the kinetics of binding.

MD simulations are also employed to study binding kinetics, predicting the rates at which a ligand associates and dissociates from its target. This information is critical for understanding the duration of a drug's effect. The trajectories from MD simulations can be analyzed to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone.

Quantum Chemical Calculations (e.g., DFT/TD-DFT) for Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide detailed information about the distribution of electrons, molecular orbitals, and the reactivity of a compound.

For this compound, DFT calculations can be used to determine key electronic parameters. For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's ability to donate or accept electrons, which is crucial for its reactivity and interaction with biological targets.

Time-Dependent DFT (TD-DFT) can further be used to predict the electronic absorption spectra of the molecule, which can be correlated with experimental spectroscopic data to confirm its structure and electronic transitions. Studies on analogous acetamide (B32628) derivatives have utilized DFT to understand their structural and electronic behavior, providing a framework for how this compound could be analyzed. researchgate.net

Table of Calculated Electronic Properties (Illustrative):

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

This table contains hypothetical values for illustrative purposes.

Virtual Screening and De Novo Design Strategies for Novel Analogs

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This compound can serve as a starting point or a "fragment" in such screening campaigns. By searching for commercially available or synthetically accessible compounds with similar features, researchers can identify a diverse set of potential drug candidates for further testing.

De novo design, on the other hand, involves the computational creation of novel molecules from scratch. Using the structure of this compound as a core, new functional groups can be added or existing ones modified to optimize binding affinity and other desirable properties. For example, algorithms can suggest modifications to the phenyl ring or the acetamide group to enhance interactions with a specific protein target, leading to the design of novel and more potent analogs.

Advanced Analytical Characterization in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of "N-(2-fluoro-4-iodophenyl)acetamide" by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of a related compound, 2-chloro-N-(2-methoxyphenyl)acetamide, characteristic peaks appear for the N-H proton (around 8.9 ppm), aromatic protons (between 6.9 and 8.3 ppm), and the O-CH₃ group (at 3.9 ppm). researchgate.net For N-phenylacetamide, the amine proton signal is observed at approximately 9.15 ppm, while the aromatic protons appear as a multiplet around 7.30 ppm. iucr.org In the case of acetamide (B32628), ¹H NMR spectra show signals for the amide protons and the methyl protons. spectrabase.com

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 2-chloro-N-(2-methoxyphenyl)acetamide, the amide carbonyl carbon resonates at about 164 ppm, while the aromatic carbons appear in the range of 110-149 ppm. researchgate.net The carbon of the methyl group in acetamide has a characteristic chemical shift. spectrabase.com

A representative, though not identical, ¹³C NMR spectrum for 2-iodoacetamide shows distinct peaks for the carbonyl carbon and the carbon bearing the iodine atom. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for Related Acetamide Structures

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| 2-chloro-N-(2-methoxyphenyl)acetamide | N-H: ~8.9, Aromatic: 6.9-8.3, O-CH₃: 3.9 researchgate.net | C=O: ~164, Aromatic: 110-149 researchgate.net |

| N-phenylacetamide | N-H: ~9.15, Aromatic: ~7.30 iucr.org | |

| Acetamide | Amide & Methyl protons spectrabase.com | Methyl carbon spectrabase.com |

| 2-Iodoacetamide | Carbonyl & C-I carbons chemicalbook.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of an acetamide derivative typically shows characteristic absorption bands. For instance, in 2-chloro-N-(2-methoxyphenyl)acetamide, a strong C=O amide stretching vibration is observed at 1671 cm⁻¹, the N-H stretching vibration at 3375 cm⁻¹, and C=C stretching of the aromatic ring at 1600 cm⁻¹. researchgate.net In N-phenyl-2-(phenylsulfanyl)acetamide, the N-H···O hydrogen bonding is a key feature in its crystal structure. iucr.org The IR spectrum of acetamide itself displays characteristic peaks for its functional groups. nist.gov For N-(4-iodophenyl)acetamide, IR spectra are available and show the characteristic absorptions for the amide and aryl iodide functionalities. chemicalbook.com

Table 2: Key IR Absorption Frequencies for Related Acetamide Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound(s) |

|---|---|---|---|

| N-H | Stretching | ~3375 | 2-chloro-N-(2-methoxyphenyl)acetamide researchgate.net |

| C=O (Amide I) | Stretching | ~1671 | 2-chloro-N-(2-methoxyphenyl)acetamide researchgate.net |

| C=C (Aromatic) | Stretching | ~1600 | 2-chloro-N-(2-methoxyphenyl)acetamide researchgate.net |

| N-H···O | Hydrogen Bonding | N-phenyl-2-(phenylsulfanyl)acetamide iucr.org |

Mass Spectrometry (MS, HRMS, LC-MS/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the elemental formula of the target compound. nih.gov For related compounds like N-(4-iodophenyl)acetamide, mass spectral data is available, showing the molecular ion peak and characteristic fragmentation patterns. chemicalbook.comuni.lu The mass spectrum of 4-hydroxyphenylacetamide (B194378) also provides insight into typical fragmentation pathways for such molecules. nist.gov

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC, LC-MS)

Chromatographic methods are essential for separating "this compound" from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress and preliminary purity checks. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are more sophisticated techniques used for quantitative purity analysis and for the isolation of the pure compound. nih.gov Commercial suppliers of related compounds like N-(4-fluoro-2-iodophenyl)acetamide and 2-(3-fluoro-4-iodophenyl)acetic acid often provide HPLC and LC-MS data to certify the purity of their products. bldpharm.combldpharm.com

X-ray Crystallographic Analysis of Related Compounds for Solid-State Insights

While the specific crystal structure of "this compound" is not detailed in the provided search results, X-ray crystallography of related N-phenylacetamide derivatives offers valuable insights into their three-dimensional structures in the solid state. nih.gov For example, the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide reveals the presence of two independent molecules in the asymmetric unit and highlights the importance of N-H···O hydrogen bonding in forming chains of molecules. iucr.org Such studies provide crucial information on bond lengths, bond angles, and intermolecular interactions, which are governed by principles like the law of constancy of interfacial angles and the law of rational indices. suniv.ac.in

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation N-(2-fluoro-4-iodophenyl)acetamide Derivatives with Enhanced Selectivity

The design and synthesis of new analogues of this compound with improved selectivity and potency are a primary focus of future research. Structure-activity relationship (SAR) studies of related aryl acetamide (B32628) compounds have demonstrated that the nature and position of substituents on the phenyl ring play a crucial role in determining biological activity. For instance, research on aryl acetamide triazolopyridazines has revealed the remarkable role of fluorine in modulating potency against Cryptosporidium. nih.govnih.gov It was observed that the position of the fluorine atom can lead to a significant shift in potency, with a 4-fluoro substituent often enhancing activity. nih.gov Furthermore, electron-withdrawing groups on the aryl tail group are generally preferred over electron-donating groups for improved potency. nih.gov

Future synthetic efforts will likely focus on leveraging these SAR insights to rationally design novel derivatives. This will involve the strategic modification of the this compound scaffold to optimize interactions with biological targets and minimize off-target effects, thereby enhancing selectivity. The 2-fluoro and 4-iodo substitutions on the phenyl ring of the parent compound offer unique opportunities for derivatization. The iodine atom, in particular, can be readily displaced or modified through various cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of a wide range of chemical moieties. mdpi.com This approach can be used to systematically explore the chemical space around the core scaffold and identify derivatives with superior pharmacological profiles.

The synthesis of these next-generation compounds will likely employ modern synthetic methodologies to ensure efficiency and diversity. For example, palladium-catalyzed cross-coupling reactions have been successfully used to synthesize aniline-based amides from substituted phenylacetamides. mdpi.com The development of robust and scalable synthetic routes will be crucial for producing sufficient quantities of lead compounds for further biological evaluation.

A summary of key SAR insights for related aryl acetamide derivatives that can guide the design of next-generation this compound analogs is presented in the table below.

| Structural Modification | Impact on Biological Activity | Reference |

| Position of Fluorine Substituent | Can dramatically alter potency; 4-fluoro substitution often enhances activity. | nih.gov |

| Electron-Withdrawing Groups | Generally preferred over electron-donating groups for improved potency. | nih.gov |

| Acetamide vs. Urea (B33335) Linker | Acetamide derivatives have shown improved potency over their urea counterparts in some series. | nih.gov |

| Introduction of Bulky Groups | Can influence conformational bias and potency. | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Modalities

While the this compound scaffold has been incorporated into molecules with known biological activities, such as MEK inhibitors, a significant area for future research lies in the exploration of novel biological targets and therapeutic modalities for this compound and its derivatives. acs.orgmdpi.com The unique electronic and steric properties conferred by the fluoro and iodo substituents may enable these compounds to interact with a wide range of biological macromolecules in novel ways.

One promising avenue of investigation is the potential of this compound derivatives as anticancer agents. Phenylacetamide derivatives have been reported to possess anti-proliferative and differentiating effects on various human cancer cell lines. nih.govnih.gov For example, certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic activity against prostate carcinoma cell lines. nih.govnih.gov Future research could involve screening a library of this compound analogs against a panel of cancer cell lines to identify novel anticancer agents. Mechanistic studies would then be required to elucidate their mode of action, which could involve the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer progression.

In addition to oncology, the antimicrobial potential of this compound derivatives warrants further investigation. Acetamide-containing compounds have been reported to exhibit antimicrobial activity against a variety of bacterial and fungal strains. researchgate.net The lipophilicity and electronic properties of the this compound scaffold could be favorable for penetrating microbial cell membranes and interacting with essential microbial enzymes.

The table below summarizes potential therapeutic areas and biological targets for future exploration with this compound derivatives.

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Kinases (e.g., MEK, EGFR), Tubulin, Apoptosis-regulating proteins | Phenylacetamide scaffold has known anticancer activity. acs.orgmdpi.comnih.govnih.gov |

| Infectious Diseases | Microbial enzymes (e.g., urease), Cell wall biosynthesis proteins | Acetamide-containing compounds have reported antimicrobial properties. researchgate.net |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokine signaling pathways | Some acetamide derivatives possess anti-inflammatory activity. |

| Neurological Disorders | Receptors and enzymes in the central nervous system | The physicochemical properties may allow for blood-brain barrier penetration. |

Integration of Cheminformatics and Artificial Intelligence in Compound Design

The integration of cheminformatics and artificial intelligence (AI) is set to revolutionize the design and optimization of this compound derivatives. These computational tools can accelerate the drug discovery process by enabling the rapid screening of virtual compound libraries, predicting biological activities and physicochemical properties, and identifying novel scaffolds with desired pharmacological profiles.

Scaffold-based drug design, for instance, can be employed to explore new chemical entities based on the this compound core. biosolveit.de By retaining the key pharmacophoric features of the scaffold while modifying its peripheral chemical groups, it is possible to generate novel compounds with improved properties. biosolveit.de Computational methods can also be used to perform "scaffold hopping," where the core structure is replaced with a bioisosteric equivalent to explore new intellectual property space and overcome potential liabilities such as toxicity. biosolveit.de

Machine learning algorithms can be trained on existing SAR data for phenylacetamide derivatives to build predictive models for biological activity. These models can then be used to virtually screen large libraries of this compound analogs and prioritize the most promising candidates for synthesis and experimental testing. This approach can significantly reduce the time and resources required for lead identification and optimization.

Molecular docking studies can provide valuable insights into the binding modes of this compound derivatives with their biological targets. researchgate.net By understanding these interactions at the atomic level, medicinal chemists can make more informed decisions about how to modify the chemical structure to improve binding affinity and selectivity.

Collaborative Research Initiatives in Chemical Biology and Drug Discovery

The advancement of this compound-based therapeutics will be greatly facilitated by collaborative research initiatives that bring together experts from academia, industry, and government agencies. These collaborations can foster a multidisciplinary approach to drug discovery, combining expertise in synthetic chemistry, pharmacology, computational biology, and clinical medicine.

Public-private partnerships can play a crucial role in bridging the gap between basic research and clinical development. These partnerships can provide the necessary funding and resources to advance promising this compound derivatives through preclinical and clinical trials. By sharing knowledge and resources, these collaborations can de-risk the drug development process and accelerate the translation of scientific discoveries into new medicines.

Furthermore, open-source drug discovery initiatives can provide a platform for researchers worldwide to share data and collaborate on the development of new therapeutics based on the this compound scaffold. These initiatives can help to avoid duplication of effort and ensure that research is conducted in a transparent and collaborative manner.

The formation of research consortia focused on specific therapeutic areas, such as oncology or infectious diseases, can also help to drive innovation in the field. These consortia can bring together leading researchers to work on common goals and challenges, and can provide a framework for sharing data, reagents, and expertise.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-fluoro-4-iodophenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling 2-fluoro-4-iodoaniline with acetyl chloride in dichloromethane under controlled temperatures (e.g., 273 K) using triethylamine as a base. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical. Adjusting stoichiometry (e.g., 1:1 molar ratio of amine to acetyl chloride) and solvent polarity can improve yields .

- Key Considerations : Low-temperature conditions minimize side reactions, while inert atmospheres prevent oxidation of iodine substituents.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, with iodine’s heavy atom effect influencing splitting patterns. Mass spectrometry (MS) validates molecular weight (e.g., via ESI-MS), while high-performance liquid chromatography (HPLC) ensures purity. X-ray crystallography, as applied to analogous halogenated acetamides, resolves stereoelectronic effects .

Q. How do fluorine and iodine substituents influence the compound’s physicochemical properties?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and hydrogen-bonding potential, while iodine’s polarizable nature improves crystallinity and heavy atom effects for X-ray studies. Comparative studies with chloro/fluoro analogs (e.g., N-(3-chloro-4-fluorophenyl)acetamide) reveal iodine’s role in modulating lipophilicity (logP) and bioavailability .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking evaluates binding affinity to targets like MEK1/2. Quantitative structure-activity relationship (QSAR) models, trained on halogenated acetamide libraries, prioritize derivatives for synthesis. Studies on Trametinib analogs highlight iodine’s role in enhancing kinase inhibition .

Q. What strategies resolve contradictions in crystallographic data for halogenated acetamides?

- Methodological Answer : Redundant refinement protocols (e.g., SHELXL) and hydrogen-bonding analysis (e.g., N–H···O interactions) address disorder in heavy-atom positions. For example, in N-(3-chloro-4-fluorophenyl)acetamide, intermolecular hydrogen bonds stabilize crystal packing, while intramolecular C–H···O interactions dictate conformation .

Q. How does this compound contribute to the mechanism of MEK inhibitors like Trametinib?

- Methodological Answer : The acetamide moiety acts as a hinge-binding group in Trametinib’s pyridopyrimidinone core, with iodine enhancing hydrophobic interactions in the ATP-binding pocket. Kinase selectivity assays (e.g., IC₅₀ profiling) and mutagenesis studies validate its role in allosteric MEK inhibition .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for halogenated acetamides in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies arise from halogen electronegativity and steric effects. For this compound, iodine’s bulk reduces solubility in nonpolar solvents (e.g., toluene) compared to fluorine analogs. Phase diagrams and Hansen solubility parameters guide solvent selection for recrystallization .

Experimental Design Guidelines

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods to avoid inhalation of iodine-containing vapors. Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Emergency procedures for spills include neutralization with activated carbon and disposal via hazardous waste protocols, as outlined for structurally similar bromo/fluoro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.